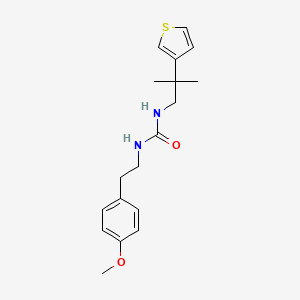
1-(4-Methoxyphenethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea is an organic compound that features a methoxyphenethyl group and a thiophenylpropyl group connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea typically involves the reaction of 4-methoxyphenethylamine with 2-methyl-2-(thiophen-3-yl)propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The thiophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of 1-(4-Hydroxyphenethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea.
Reduction: Formation of 4-methoxyphenethylamine and 2-methyl-2-(thiophen-3-yl)propylamine.
Substitution: Formation of various substituted thiophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea involves its interaction with specific molecular targets. The methoxyphenethyl group may interact with receptors or enzymes, while the thiophenyl group can participate in various biochemical pathways. The urea linkage provides stability and facilitates the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenethyl)-3-(2-methyl-2-(phenyl)propyl)urea: Similar structure but with a phenyl group instead of a thiophenyl group.
1-(4-Methoxyphenethyl)-3-(2-methyl-2-(pyridin-3-yl)propyl)urea: Contains a pyridinyl group instead of a thiophenyl group.
Uniqueness
1-(4-Methoxyphenethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea is unique due to the presence of the thiophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(2-methyl-2-thiophen-3-ylpropyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-18(2,15-9-11-23-12-15)13-20-17(21)19-10-8-14-4-6-16(22-3)7-5-14/h4-7,9,11-12H,8,10,13H2,1-3H3,(H2,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTSQECJWFJJKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)NCCC1=CC=C(C=C1)OC)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-amino-N-(3-chloro-4-methylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2370188.png)
![4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B2370189.png)
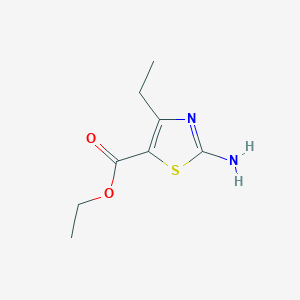
![5-{[(4-Methoxyphenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2370194.png)
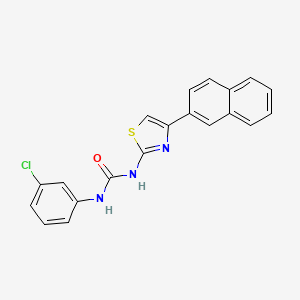

![2-Chloro-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]propanamide](/img/structure/B2370200.png)
![8-[(2-CHLOROPHENYL)METHYL]-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2370201.png)

![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine](/img/structure/B2370203.png)
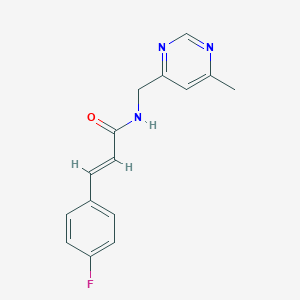

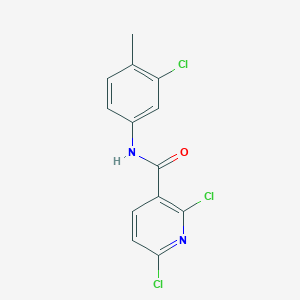
![N-(prop-2-yn-1-yl)-N-[(thiolan-3-yl)methyl]thietan-3-amine](/img/structure/B2370209.png)
